molecular formula C15H17NO5S B13791922 O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime CAS No. 908333-95-9

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime

Cat. No.: B13791922
CAS No.: 908333-95-9
M. Wt: 323.4 g/mol
InChI Key: CAGDUSAQZVOWKU-UHFFFAOYSA-N
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Description

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is a chemical compound that belongs to the class of oxime esters. Oxime esters are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a tosyl group, which is a common protecting group in organic chemistry, and a cyclohexane ring with three ketone groups and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime typically involves the following steps:

    Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the ketone groups.

    Introduction of the Oxime Group: The ketone groups are then converted to oxime groups through a reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxime group can participate in nucleophilic addition reactions, while the tosyl group can undergo nucleophilic substitution. The compound’s reactivity is influenced by the presence of the electron-withdrawing tosyl group, which stabilizes the intermediate species formed during reactions.

Comparison with Similar Compounds

Similar Compounds

    O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione: Lacks the oxime group, making it less reactive in certain nucleophilic addition reactions.

    5,5-Dimethyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the tosyl group, resulting in different reactivity and stability.

    O-Tosyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the dimethyl groups, affecting its steric properties and reactivity.

Uniqueness

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is unique due to the combination of the tosyl group, oxime group, and the dimethyl-substituted cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable compound in organic synthesis and research applications.

Properties

CAS No.

908333-95-9

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

[(4,4-dimethyl-2,6-dioxocyclohexylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H17NO5S/c1-10-4-6-11(7-5-10)22(19,20)21-16-14-12(17)8-15(2,3)9-13(14)18/h4-7H,8-9H2,1-3H3

InChI Key

CAGDUSAQZVOWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=O)CC(CC2=O)(C)C

Origin of Product

United States

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